molecular formula C20H22ClN5O4 B11189504 N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11189504
M. Wt: 431.9 g/mol
InChI Key: ZUKCLNVGZDTJME-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyrido-pyrimidine derivative with a complex polycyclic scaffold. Its structure features a chloro-methoxy-substituted phenyl group, a piperidinyl moiety, and a tetrahydropyrido[2,3-d]pyrimidine core with hydroxy and oxo functional groups. This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, leveraging its hydrogen-bonding capacity (hydroxy/oxo groups) and lipophilic substituents (chloro, methoxy, piperidinyl) .

Properties

Molecular Formula

C20H22ClN5O4

Molecular Weight

431.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H22ClN5O4/c1-30-14-6-5-11(21)9-13(14)22-18(28)12-10-15(27)23-17-16(12)19(29)25-20(24-17)26-7-3-2-4-8-26/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,22,28)(H2,23,24,25,27,29)

InChI Key

ZUKCLNVGZDTJME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidinyl group and the chloromethoxyphenyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and pyrido-pyrimidine core are susceptible to hydrolysis under specific conditions:

Reaction TypeConditions/ReagentsExpected Product(s)
Acidic HydrolysisHCl/H₂SO₄ (aqueous, reflux)5-carboxylic acid derivative via cleavage of the amide bond
Basic HydrolysisNaOH (aqueous, heat)Deprotonated carboxylate intermediate, potential ring-opening products
Enzymatic HydrolysisProteases (e.g., trypsin)Biologically modified fragments (observed in metabolic studies for analogs)

Hydrolysis of the carboxamide group is critical for prodrug activation or metabolic processing. Studies on structurally similar compounds show that electron-withdrawing substituents (e.g., Cl) accelerate hydrolysis rates.

Oxidation Reactions

The piperidine ring and hydroxyl group are primary oxidation targets:

Reaction TypeOxidizing AgentOutcome
Piperidine OxidationKMnO₄ or CrO₃ (acidic)Formation of N-oxide derivatives or ring-opening products
Hydroxyl OxidationDess-Martin periodinaneConversion to ketone at position 7
Aromatic Ring OxidationH₂O₂/Fe²⁺ (Fenton)Chlorophenol derivatives via demethylation and hydroxylation

Oxidation of the piperidine moiety is often employed to modulate pharmacokinetic properties, as seen in analogs targeting kinase inhibition.

Nucleophilic Substitution

The chloro and methoxy groups on the phenyl ring participate in aromatic substitution:

Reaction TypeReagentsProducts
Chloro DisplacementNaOH/H₂O (nucleophilic)Replacement with hydroxyl or amine groups
Methoxy DemethylationBBr₃ (anhydrous)Formation of catechol derivatives
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitration at activated positions (limited by deactivating Cl and OCH₃ groups)

The chloro group’s electron-withdrawing nature reduces ring reactivity, favoring SNAr mechanisms under harsh conditions .

Functional Group Modifications

The hydroxyl and amide groups enable further derivatization:

Reaction TypeReagentsOutcome
AlkylationR-X (alkyl halides), K₂CO₃Ether formation at the hydroxyl group
AcylationAcCl, pyridineAcetylated hydroxyl group, improving lipophilicity
Amide CouplingEDC/HOBtPeptide bond formation with amino acids or other amines

These modifications are commonly used to optimize bioavailability in drug development.

Ring-Opening and Cyclization

The pyrido-pyrimidine core undergoes ring transformations under stress:

Reaction TypeConditionsProducts
Acid-Induced OpeningHCl (concentrated), heatFragmentation into pyrimidine and piperidine fragments
Base-Catalyzed RearrangementNaOMe, DMFIsomeric tetracyclic compounds via intramolecular cyclization
Photochemical RearrangementUV light (254 nm)Formation of fused quinazolinone derivatives

Such reactions are critical for understanding degradation pathways and stability .

Metal-Catalyzed Reactions

Transition metals facilitate cross-coupling and complexation:

Reaction TypeCatalyst/ReagentsOutcome
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives at the chloro-substituted phenyl ring
Coordination ComplexCu(II)/Fe(III) saltsStable metal complexes with potential enhanced biological activity

Metal interactions are explored for catalytic applications and multitarget drug design.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit potent antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively, outperforming well-known antioxidants such as ascorbic acid in specific assays like DPPH radical scavenging . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory pathways. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide may exhibit anticancer properties through the induction of apoptosis in cancer cell lines. Research indicates that it can modulate cell cycle progression and promote cell death in various tumor types .

Neurological Disorders

Given its structural similarity to known neuroprotective agents, this compound is being explored for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier could enhance its efficacy in neurological therapies.

Metabolic Syndrome

The compound's mechanism of action includes the modulation of metabolic pathways. It has shown promise in preclinical models for addressing issues related to metabolic syndrome, including insulin resistance and obesity-related complications .

Case Studies

Study FocusFindingsImplications
Antioxidant ActivityDerivatives showed higher DPPH scavenging activity than ascorbic acidPotential use in dietary supplements or pharmaceuticals aimed at oxidative stress
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 productionPossible treatment for chronic inflammatory diseases
Anticancer ResearchInduction of apoptosis in breast cancer cell linesDevelopment of new anticancer therapeutics

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, ring saturation, and functional groups, leading to variations in physicochemical and pharmacological properties. Key comparisons include:

Compound Core Structure Substituents Key Differences Reference
Target Compound Tetrahydropyrido[2,3-d]pyrimidine 5-chloro-2-methoxyphenyl, 4-hydroxy, 7-oxo, piperidinyl Reference standard
4-Amino-N-(4-chlorophenyl)-7-oxo-2-(piperidinyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide Tetrahydropyrido[2,3-d]pyrimidine 4-chlorophenyl, 4-amino (vs. hydroxy) Amino group enhances basicity but reduces hydrogen-bonding capacity
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 3-nitrophenyl, thioxo (vs. oxo), 6-methyl Nitro group increases electron-withdrawing effects; thioxo improves lipophilicity
6-Methyl-2-oxo-N-phenyl-4-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 4-nitrophenyl, 6-methyl, 2-oxo Nitro group may enhance target affinity but reduce metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Thiazole-fused ring, trimethoxybenzylidene Fused thiazole introduces steric bulk and altered electronic properties

Physicochemical Properties

  • Lipophilicity : The chloro and methoxy substituents increase lipophilicity (clogP ~3.2 estimated), favoring membrane permeability but possibly reducing aqueous solubility. Thioxo analogs (e.g., ) exhibit higher clogP (~3.8) .
  • Acidity: The 4-hydroxy group (pKa ~8–9) may ionize at physiological pH, enhancing solubility in polar environments compared to non-ionizable analogs .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C20H20ClN3O3
  • Molecular Weight : 417.9 g/mol

Structural Characteristics

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and biological interactions.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit notable antitumor properties. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation. This inhibition leads to reduced tumor growth in various cancer models, including melanoma and urothelial carcinoma .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cell signaling pathways associated with cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that may contribute to their overall therapeutic profile in cancer treatment.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Compounds within the pyrido[2,3-d]pyrimidine class have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • A study on a related pyrido[2,3-d]pyrimidine derivative showed a 70% reduction in tumor size in a rat model of carcinosarcoma when administered at therapeutic doses.
  • Another study indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.

Comparative Analysis

Biological ActivityMechanism of ActionReference
AntitumorInhibition of DHFR; apoptosis induction
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound?

The synthesis typically involves multi-step protocols, including cyclization, condensation, and functional group protection/deprotection. For example:

  • Cyclization : Use of thiourea with substituted aldehydes (e.g., 4-piperidinobenzaldehyde) in the presence of catalysts like p-toluenesulfonic acid to form pyrimidine cores .
  • Functionalization : Phosphorus oxychloride (POCl₃) is employed for cyclization of hydrazides into oxadiazole or pyrimidine derivatives, as seen in analogous compounds .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2) is effective for isolating crystalline products .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines molecular conformation (e.g., boat/flattened boat puckering in pyrimidine rings) and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxy, piperidinyl groups) and confirm regiochemistry .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What analytical methods ensure purity and identity during synthesis?

  • HPLC : Reversed-phase C18 columns with UV detection (e.g., 254 nm) achieve ≥95% purity, using gradients of acetonitrile/water with 0.1% formic acid .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) monitor reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET profiling : Tools like SwissADME calculate logP (lipophilicity), polar surface area, and bioavailability scores. For example, a polar surface area <140 Ų suggests good oral absorption .
  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., kinases), with scoring functions (ΔG < −8 kcal/mol indicating strong affinity) .

Q. What strategies resolve contradictions in biological activity data?

  • Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cell-based viability assays (MTT) to confirm target specificity .
  • Structure-activity relationship (SAR) : Modify the piperidinyl or methoxyphenyl groups to assess impact on potency. For example, replacing piperidine with morpholine reduces off-target effects in analogs .

Q. How is the reaction mechanism elucidated for key synthetic steps?

  • Kinetic studies : Monitor intermediates via in situ IR or LC-MS to identify rate-determining steps (e.g., cyclization vs. condensation) .
  • Isotopic labeling : Use ¹⁵N-thiourea to trace nitrogen incorporation into the pyrimidine ring .

Q. What approaches optimize solubility for in vivo studies?

  • Salt formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Co-solvent systems : Use PEG-400/water (20:80) for intravenous formulations .

Methodological Considerations

Q. How to design analogs with enhanced metabolic stability?

  • Bioisosteric replacement : Substitute the 5-chloro group with trifluoromethyl to reduce oxidative metabolism .
  • Prodrug strategies : Introduce ester prodrugs at the 4-hydroxy position for controlled release .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure protein denaturation temperatures to confirm binding .
  • Western blotting : Quantify downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) .

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